N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
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Overview
Description
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H21NO It is known for its unique structure, which includes a cyclopropane ring attached to a cyclohexyl group with a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the methylene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety may have comparable biological activities.
Methylenecyclohexane derivatives: These compounds have a methylene bridge and can undergo similar chemical reactions.
Biological Activity
N-(4-Methylidenecyclohexyl)cyclopropanecarboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of this compound.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure. The chemical formula is C11H15N, and it features a cyclopropane ring, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under controlled conditions. Various methods have been explored to optimize yield and purity, including:
- Reflux reactions in organic solvents.
- Catalytic methods using transition metals to facilitate the formation of the cyclopropane ring.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.
While the exact mechanism of action (MoA) remains to be fully elucidated, it is hypothesized that the compound may disrupt cellular processes through interactions with specific protein targets. This aligns with findings from similar cyclopropane derivatives known for their bioactivity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:
- Substituent effects : Variations in the cyclohexyl group can significantly alter potency.
- Steric hindrance : The size and shape of substituents affect binding affinity to biological targets.
Substituent | Biological Activity | Comments |
---|---|---|
Methyl | Moderate | Enhances lipophilicity |
Ethyl | High | Increases binding affinity |
Propyl | Low | Reduces solubility |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Liu et al. demonstrated that derivatives of cyclopropanecarboxamides showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antimicrobial agents .
- Toxicological Assessment : In a safety evaluation, the compound was subjected to acute toxicity tests in murine models, revealing a favorable safety profile at therapeutic doses, which is critical for further development .
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDRUAWCVSZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.